3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol
Overview
Description
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol is a useful research compound. Its molecular formula is C11H13F3O3 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
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Biological Activity
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol is a synthetic organic compound notable for its unique trifluoroethoxy and phenoxy functional groups. This compound has garnered attention in medicinal chemistry, primarily for its role as an intermediate in the synthesis of pharmaceuticals, particularly alpha-1 adrenergic receptor antagonists like silodosin, which are used in treating benign prostatic hyperplasia (BPH) .
Chemical Structure and Properties
The molecular structure of this compound includes a propanol backbone that enhances its solubility and reactivity. The trifluoroethoxy group increases the lipophilicity of the compound, potentially improving its pharmacokinetic properties .
Chemical Characteristics:
- Molecular Formula: C13H14F3O3
- Molecular Weight: 292.25 g/mol
- Solubility: Enhanced due to the trifluoroethoxy group.
Research indicates that this compound interacts with alpha-1 adrenergic receptors, modulating their activity. This interaction is crucial for the therapeutic effects observed in drugs like silodosin . The trifluoroethoxy moiety is believed to contribute to the compound's affinity for these receptors.
Pharmacological Studies
Several studies have evaluated the biological activity of compounds containing trifluoroethoxy groups. For instance, a review highlighted that the inclusion of a trifluoromethyl group in phenolic compounds significantly increased their potency against various biological targets, including serotonin uptake inhibition .
Table 1: Comparison of Biological Activity of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Silodosin | Indoline moiety | Alpha-1 adrenergic antagonist |
4-[2-(Trifluoroethoxy)phenyl]-butan-1-ol | Longer carbon chain | Different pharmacological profile |
4-(Trifluoromethyl)phenol | Lacks ether linkage | Used in different chemical contexts |
3-[4-(Trifluoromethyl)phenyl]-propan-1-ol | Trifluoromethyl instead of trifluoroethoxy | Varies in biological activity |
Synthesis and Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. A notable study synthesized various derivatives and tested them for their receptor affinities and inhibition capabilities against enzymes such as phosphodiesterases .
Key Findings:
- The introduction of a trifluoroethoxy group improved the lipophilicity and receptor binding affinity.
- Compounds derived from this structure showed significant promise in modulating adrenergic receptor activity.
Clinical Implications
The pharmacological profile of this compound suggests potential applications in treating conditions related to alpha-1 adrenergic receptor dysfunction. Given its role as an intermediate in synthesizing silodosin and similar agents, ongoing research aims to elucidate its full therapeutic potential .
Properties
IUPAC Name |
3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5,15H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMWQLMTNYXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCO)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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